molecular formula C8H9NO3 B181750 2-Amino-4-methoxybenzoic acid CAS No. 4294-95-5

2-Amino-4-methoxybenzoic acid

Cat. No. B181750
Key on ui cas rn: 4294-95-5
M. Wt: 167.16 g/mol
InChI Key: HHNWXQCVWVVVQZ-UHFFFAOYSA-N
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Patent
US05488055

Procedure details

To a mixture of 50% sulfuric acid (150 ml) and 4-methoxyanthranilic acid (12 g) at 5°-10° C. was added sodium nitrite (5.5 g) in water, followed 10 minutes later by NaI (16.5 g) in water (30-50 ml). The reaction mixture was warmed to room temperature and stirred for 2 hours, then was heated at 60°-70° C. for 10 minutes, followed by stirring at room temperature for 1 hour. The reaction mixture was extracted with ether (4×125 ml) and the combined ether extracts were washed with water (50 ml×2), dried over MgSO4, filtered and evaporated. The residue was purified by column chromatography on silica gel eluting with ether to afford 12 g of 2-iodo-4-methoxybenzoic acid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 (± 10) mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[CH:9]=[C:10](N)[C:11](=[CH:15][CH:16]=1)[C:12]([OH:14])=[O:13].N([O-])=O.[Na+].[Na+].[I-:23]>O>[I:23][C:10]1[CH:9]=[C:8]([O:7][CH3:6])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
12 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=CC1)N
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
40 (± 10) mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60°-70° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether (4×125 ml)
WASH
Type
WASH
Details
the combined ether extracts were washed with water (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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